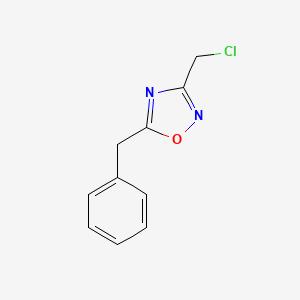
5-Bencil-3-(clorometil)-1,2,4-oxadiazol
Descripción general
Descripción
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (BCMO) is an organic compound that has been widely used in a variety of scientific research applications due to its unique properties. BCMO has been studied for its potential use in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound has a high solubility in organic solvents, and can be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
5-Bencil-3-(clorometil)-1,2,4-oxadiazol: los derivados se han explorado por su potencial como agentes antituberculosos. Estos compuestos han mostrado actividad inhibitoria contra cepas de Mycobacterium tuberculosis, incluidas cepas multirresistentes . La eficacia de estos derivados puede atribuirse a su capacidad para interferir con la síntesis de la pared celular bacteriana o la síntesis de proteínas, lo que los convierte en candidatos prometedores para nuevos fármacos antituberculosos.
Mecanismo De Acción
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Oxadiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves covalent interactions with the active sites of enzymes, resulting in changes in their conformation and function. Furthermore, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes .
Propiedades
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52156-51-1 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

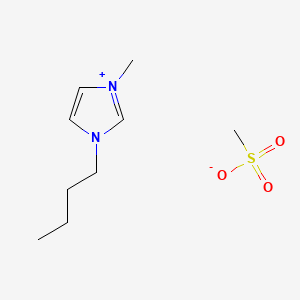

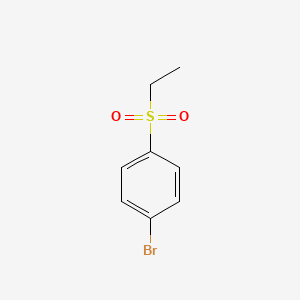

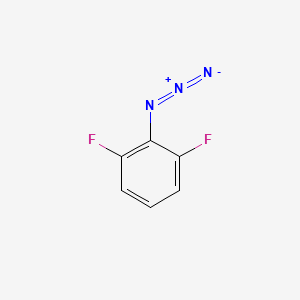

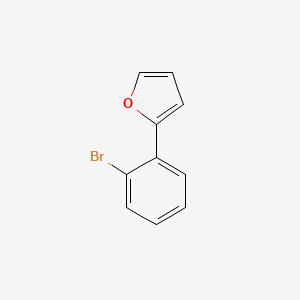
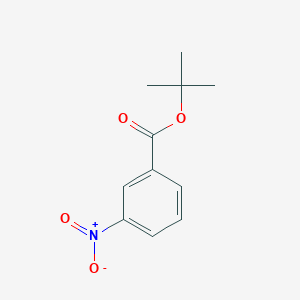


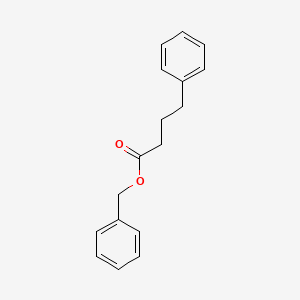
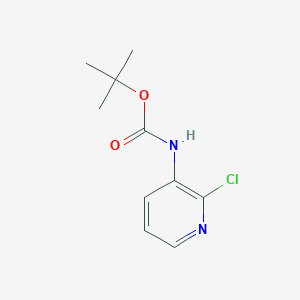
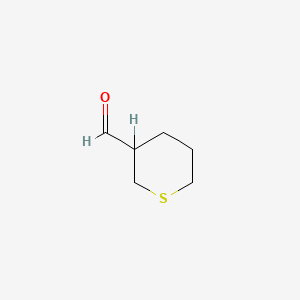
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)